molecular formula C13H13NO3S B8327699 3-(4-(2-Nitro-ethyl)-phenoxymethyl)-thiophene

3-(4-(2-Nitro-ethyl)-phenoxymethyl)-thiophene

Cat. No. B8327699
M. Wt: 263.31 g/mol
InChI Key: VLVOJMAEJDSYAI-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To an acetic acid (4.1 mL) and dimethyl sulfoxide (70 mL) solution of 3-(4-((E)-2-nitro-vinyl)-phenoxymethyl)-thiophene (4.1 g, 15.7 mmol) described in Manufacturing Example 77-1-2 was added sodium borohydride (950 mg, 25.1 mmol) at room temperature while cooling appropriately. This mixture was stirred for 1.5 hours at room temperature. The mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-2:1) to obtain the title compound (1.93 g, 47%).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
950 mg
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5](/[CH:8]=[CH:9]/[C:10]1[CH:22]=[CH:21][C:13]([O:14][CH2:15][C:16]2[CH:20]=[CH:19][S:18][CH:17]=2)=[CH:12][CH:11]=1)([O-:7])=[O:6].[BH4-].[Na+]>CS(C)=O>[N+:5]([CH2:8][CH2:9][C:10]1[CH:22]=[CH:21][C:13]([O:14][CH2:15][C:16]2[CH:20]=[CH:19][S:18][CH:17]=2)=[CH:12][CH:11]=1)([O-:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])/C=C/C1=CC=C(OCC2=CSC=C2)C=C1
Step Three
Name
Quantity
950 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling appropriately
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned into ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-2:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])CCC1=CC=C(OCC2=CSC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.